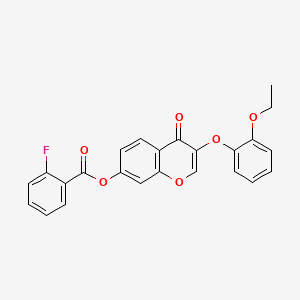

![molecular formula C10H11N3O B2781711 2-(Dimethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 84292-17-1](/img/structure/B2781711.png)

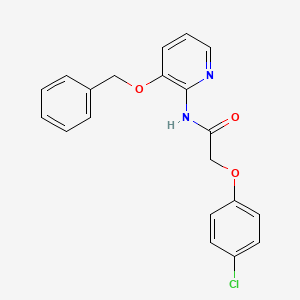

2-(Dimethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(Dimethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one” is a chemical compound that belongs to the class of pyrimidinones . Pyrimidinones are a group of heterocyclic compounds that have been studied for their various biological activities .

Synthesis Analysis

The synthesis of pyrimidinones often involves the condensation of certain precursors. For instance, they can be synthesized from 2-amino-3-ethoxycarbonyl-4,5-disubstituted thiophenes by condensation with lactams or O-alkyl esters of lactams . Another method involves a one-pot tandem CuI-catalyzed C–N bond formation/intramolecular amidation reaction .Chemical Reactions Analysis

Pyrimidinones can undergo various chemical reactions. For example, formamidines of a certain type can react with ethyl cyanoacetate, malononitrile, and benzoyl acetonitrile to give derivatives . Additionally, they can react with aromatic aldehydes and furfural in the presence of NaOH .科学的研究の応用

Antimicrobial Activity

Pyrimidine derivatives have been reported to exhibit significant antimicrobial properties . They are often explored for their potential to act against pathogenic microorganisms, which is crucial given the rise of multidrug-resistant strains. The structural framework of 2-(Dimethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one could be modified to enhance its efficacy as an antimicrobial agent.

Anticancer Therapeutics

The pyrimidine nucleus is a common feature in many anticancer drugs . It’s involved in the modulation of myeloid leukemia and has been found in treatments for breast cancer and idiopathic pulmonary fibrosis. Research into the specific activities of 2-(Dimethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one could lead to the development of new anticancer medications.

Antiviral Agents

Pyrimidine scaffolds have shown promise as antiviral agents . Given the ongoing need for effective antiviral drugs, especially in the wake of global pandemics, this compound could be a candidate for the development of new therapies targeting various viral infections.

Cardiovascular Research

Pyrimidine derivatives are known to have applications in cardiovascular therapy , including as antihypertensive agents. The unique structure of 2-(Dimethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one may offer new pathways for treating cardiovascular diseases.

Neuroprotection

There is evidence that pyrimidine derivatives can contribute to neuroprotection , potentially offering benefits for conditions like retinal ganglion cell damage. Further exploration of 2-(Dimethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one in this context could lead to novel treatments for neurodegenerative diseases.

Anti-inflammatory and Analgesic Applications

The compound’s framework is conducive to anti-inflammatory and analgesic activities . This makes it a potential candidate for the development of new pain relief medications that could be more effective or have fewer side effects than current options.

Antidiabetic Research

Pyrimidine derivatives have been associated with antidiabetic effects , acting as DPP-IV inhibitors. Investigating the specific interactions of 2-(Dimethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one with biological targets could lead to advances in diabetes treatment.

Safety and Hazards

将来の方向性

The future directions for the study of “2-(Dimethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one” could include further exploration of its synthesis methods, chemical reactions, and potential biological activities. The development of more efficient and sustainable processes for the synthesis of pyrimidinones is also an important area of research .

作用機序

Target of Action

They are essential components of nucleic acids and have demonstrated various biological activities .

Mode of Action

Pyrimidine derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds and other types of molecular interactions .

Biochemical Pathways

Pyrimidine derivatives are known to be involved in a wide range of biological processes, including nucleic acid synthesis and various signaling pathways .

Result of Action

Pyrimidine derivatives are known to have a wide range of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and analgesic effects .

特性

IUPAC Name |

2-(dimethylamino)pyrido[1,2-a]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-12(2)9-7-10(14)13-6-4-3-5-8(13)11-9/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMEWNFMUUYKRSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=O)N2C=CC=CC2=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl(1-{3-[4-(propan-2-yloxy)phenyl]phenyl}ethyl)amine](/img/structure/B2781628.png)

![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1H-indole-4-carboxamide](/img/structure/B2781629.png)

![1-[(2-ethoxyphenyl)methyl]-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2781631.png)

![N-(2-benzoylphenyl)-2-{[(1R)-1-phenylethyl]amino}acetamide](/img/structure/B2781637.png)

![4-Bromobicyclo[2.2.2]octan-1-amine](/img/structure/B2781639.png)

![N-[2-hydroxy-3-(4-methylphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B2781649.png)

![3-Ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]benzoic acid](/img/structure/B2781650.png)